molecular formula C13H27ClN2O5 B12767648 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(3-amino-1-oxopropyl)-, monohydrochloride CAS No. 117007-36-0

1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(3-amino-1-oxopropyl)-, monohydrochloride

Cat. No.: B12767648
CAS No.: 117007-36-0
M. Wt: 326.82 g/mol
InChI Key: VQZWHYMMXQXBFC-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(3-amino-1-oxopropyl)-, monohydrochloride is a complex organic compound with the molecular formula C13H27ClN2O5. It is known for its unique structure, which includes a macrocyclic ring with multiple oxygen atoms and an amino group. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(3-amino-1-oxopropyl)-, monohydrochloride typically involves the following steps:

    Formation of the Macrocyclic Ring: The macrocyclic ring is formed through a series of condensation reactions involving diethylene glycol and ethylenediamine. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired ring structure.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(3-amino-1-oxopropyl)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted macrocyclic compounds .

Scientific Research Applications

1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(3-amino-1-oxopropyl)-, monohydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(3-amino-1-oxopropyl)-, monohydrochloride involves its ability to form stable complexes with metal ions and biomolecules. The macrocyclic ring structure allows for strong coordination with metal ions, which can enhance the compound’s reactivity and stability. The amino group can interact with various molecular targets, leading to potential biological effects such as antimicrobial and anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(3-amino-1-oxopropyl)-, monohydrochloride is unique due to its combination of a macrocyclic ring, multiple oxygen atoms, and an amino group. This unique structure allows for diverse chemical reactivity and a wide range of scientific research applications .

Properties

CAS No.

117007-36-0

Molecular Formula

C13H27ClN2O5

Molecular Weight

326.82 g/mol

IUPAC Name

3-amino-1-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)propan-1-one;hydrochloride

InChI

InChI=1S/C13H26N2O5.ClH/c14-2-1-13(16)15-3-5-17-7-9-19-11-12-20-10-8-18-6-4-15;/h1-12,14H2;1H

InChI Key

VQZWHYMMXQXBFC-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCOCCN1C(=O)CCN.Cl

Origin of Product

United States

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